molecular formula C10H8N4O B8689228 5-(1H-indol-5-yl)-1,2,4-oxadiazol-3-amine

5-(1H-indol-5-yl)-1,2,4-oxadiazol-3-amine

Cat. No. B8689228
M. Wt: 200.20 g/mol
InChI Key: MJOYXDCQQFUMOM-UHFFFAOYSA-N
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Patent
US09321756B2

Procedure details

To a stirred solution of NaOMe [prepared in-situ from sodium metal (0.261 g, 11.36 mmol) in MeOH (10 mL) at 60° C.] was added hydroxyguanidine (0.863 g, 11.36 mmol) and the resulting mixture was stirred at 60° C. for 30 min. To the above mixture, methyl 1H-indole-5-carboxylate (1 g, 5.68 mmol) was added and the reaction was stirred at 60° C. for 12 h. The reaction was cooled to RT and quenched with H2O (100 mL). The aqueous layer was extracted in EtOAc (2×100 mL). The combined organic layers were dried over anhydrous Na2SO4 and concentrated. The residue was purified by triturating with pentane to give 5-(1H-indol-5-yl)-[1,2,4]oxadiazol-3-ylamine (0.1 g, 8.6%) as an off-white solid. MS (ESI, pos. ion) m/z: 201.1 (M+1). 1H-NMR (400 MHz DMSO-d6): δ 11.53 (s, —1H), 8.24 (s, 1H), 7.73 (dd, J=11.6, 2.4 Hz, 1H), 7.56 (m, 2H), 6.61 (s, 1H), 6.29 (s, 2H).
Name
NaOMe
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.863 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[C:4]([NH:7][OH:8])([NH2:6])=[NH:5].[NH:9]1[C:17]2[C:12](=[CH:13][C:14]([C:18](OC)=O)=[CH:15][CH:16]=2)[CH:11]=[CH:10]1>>[NH:9]1[C:17]2[C:12](=[CH:13][C:14]([C:18]3[O:8][N:7]=[C:4]([NH2:6])[N:5]=3)=[CH:15][CH:16]=2)[CH:11]=[CH:10]1 |f:0.1|

Inputs

Step One
Name
NaOMe
Quantity
10 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0.863 g
Type
reactant
Smiles
C(=N)(N)NO
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
N1C=CC2=CC(=CC=C12)C(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 60° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred at 60° C. for 12 h
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to RT
CUSTOM
Type
CUSTOM
Details
quenched with H2O (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted in EtOAc (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified
CUSTOM
Type
CUSTOM
Details
by triturating with pentane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1C=CC2=CC(=CC=C12)C1=NC(=NO1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 8.6%
YIELD: CALCULATEDPERCENTYIELD 8.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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